1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Overview
Description
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the second position
Mechanism of Action
Target of Action
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has been identified as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activation of FGFRs, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
Upon binding to FGFRs, the compound inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Its low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in certain cancer cells .
Molecular Mechanism
Related compounds have been shown to inhibit the fibroblast growth factor receptor (FGFR), which plays a crucial role in cell proliferation and migration, angiogenesis, and other processes .
Metabolic Pathways
Related compounds have been shown to interact with the FGFR signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Reduction: 1H-pyrrolo[3,2-b]pyridine-2-methanol.
Substitution: 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with specific electronic properties
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine-2-methanol
Comparison: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to its specific structural arrangement and functional group positioning. Compared to its analogs, it exhibits distinct reactivity patterns and biological activities. For example, while 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is more prone to oxidation reactions, this compound is more reactive in electrophilic substitution reactions .
Biological Activity
1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system with an aldehyde functional group. Its unique structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as phosphodiesterase (PDE) and cytochrome P450 enzymes. For instance, it inhibits CYP1A2, which is crucial for drug metabolism.
- Kinase Inhibition : It acts as an inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer. This inhibition can modulate pathways related to cell survival and proliferation .
- Binding Interactions : The compound interacts with tubulin at the colchicine binding site, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies:
- Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of breast cancer cells (4T1) by inducing apoptosis through microtubule disruption.
- Xenograft Models : Animal studies indicate that it exhibits activity against multiple human tumor xenograft models, including glioblastoma and prostate cancer .
Anti-inflammatory Effects
Research indicates that derivatives of this compound can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | Structure | PDE4B inhibitor; anti-inflammatory |
6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | Structure | FGFR inhibitor; anticancer properties |
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | Structure | Anticancer; tubulin polymerization inhibitor |
Case Studies
- Inhibition of SGK-1 Kinase : A study highlighted the use of 1H-pyrrolo[3,2-b]pyridine derivatives as effective SGK-1 inhibitors in treating disorders associated with abnormal SGK-1 activity. This was demonstrated through both in vitro assays and in vivo models showing reduced tumor growth rates in treated animals .
- PDE4B Inhibition : Another research effort focused on synthesizing derivatives that selectively inhibit PDE4B. The lead compound showed significant efficacy in reducing inflammatory responses in macrophage cultures, indicating potential for treating CNS disorders related to inflammation .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSXESUAVDEVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624302 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-52-7 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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